molecular formula C5H5BF5N B011452 1-Fluoropyridinium tetrafluoroborate CAS No. 107264-09-5

1-Fluoropyridinium tetrafluoroborate

Cat. No.: B011452
CAS No.: 107264-09-5
M. Wt: 184.91 g/mol
InChI Key: PIGQKECRKGMXRG-UHFFFAOYSA-N
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Description

1-Fluoropyridinium tetrafluoroborate is an N-fluorinated compound known for its role as an electrophilic fluorinating reagent. It is characterized by the presence of a nitrogen-fluorine double bond, making it a stable, non-hygroscopic reagent. This compound is widely used in various chemical reactions due to its unique properties .

Mechanism of Action

Target of Action

1-Fluoropyridinium tetrafluoroborate is an N-fluorinated compound . It is an electrophilic fluorinating reagent , which means it seeks out and reacts with electron-rich regions in other molecules. This makes it a valuable tool in organic synthesis, where it can be used to introduce fluorine atoms into a wide range of substrates.

Mode of Action

As an electrophilic fluorinating reagent, this compound interacts with its targets by donating a fluorine atom . This can result in the formation of new carbon-fluorine bonds, which can significantly alter the properties of the target molecule. For example, the introduction of fluorine can increase a molecule’s stability, reactivity, or biological activity.

Biochemical Pathways

The exact biochemical pathways affected by this compound will depend on the specific target molecules it interacts with. For instance, fluorination can enhance the metabolic stability of pharmaceuticals, potentially leading to longer-lasting effects .

Result of Action

The molecular and cellular effects of this compound’s action are largely determined by the specific molecules it interacts with. By introducing fluorine atoms into these molecules, it can significantly alter their properties and behaviors. This can lead to a wide range of effects, depending on the specific context and the nature of the target molecules .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, it is known to be sensitive to moisture , which can potentially affect its reactivity and stability. Additionally, factors such as temperature, pH, and the presence of other chemicals can also influence its behavior and effectiveness.

Preparation Methods

1-Fluoropyridinium tetrafluoroborate can be synthesized through several methods. One common synthetic route involves the reaction of pyridine with fluorine gas in the presence of a tetrafluoroborate salt. The reaction conditions typically require controlled potential electrolysis to ensure the formation of the desired product. Industrial production methods often involve similar processes but on a larger scale, ensuring high yield and purity .

Chemical Reactions Analysis

1-Fluoropyridinium tetrafluoroborate undergoes various types of chemical reactions, including:

Comparison with Similar Compounds

1-Fluoropyridinium tetrafluoroborate is unique due to its stability and non-hygroscopic nature. Similar compounds include:

Properties

IUPAC Name

1-fluoropyridin-1-ium;tetrafluoroborate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5FN.BF4/c6-7-4-2-1-3-5-7;2-1(3,4)5/h1-5H;/q+1;-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIGQKECRKGMXRG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](F)(F)(F)F.C1=CC=[N+](C=C1)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5BF5N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90369835
Record name 1-Fluoropyridinium tetrafluoroborate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90369835
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.91 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

107264-09-5
Record name Pyridinium, 1-fluoro-, tetrafluoroborate(1-) (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=107264-09-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Fluoropyridinium tetrafluoroborate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90369835
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-Fluoropyridinium Tetrafluoroborate [Fluorinating Reagent]
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

To a 30 ml anhydrous acetonitrile solution containing 0.71 g (8.98 mmole) of pyridine a mixed gas of fluorine and nitrogen (1:9) was introduced at a rate of 20 ml/min. at -40° C. under vigorous stirring, the amount of fluorine gas introduced being 26 mmoles. Subsequently, at the same temperature, 1 ml (8.13 mmole) of an ethereal complex of boron trifluoride as the Lewis acid was added and the resulting solution was stirred for 5 hours. The post treatment was effected as in example 13 to give 0.91 g (yield: 69%) of N-fluoropyridinium tetrafluoroborate, the physical properties of which are reproduced in Table 6.
Name
fluorine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
ethereal complex
Quantity
1 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0.71 g
Type
reactant
Reaction Step Three
Name
fluorine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
30 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does the structure of 1-fluoropyridinium tetrafluoroborate influence its reactivity as a fluorinating reagent compared to other reagents like Selectfluor™?

A1: Research suggests that this compound exhibits lower fluorinating activity compared to Selectfluor™ (1-(chloromethyl)-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)). In catalytic fluorination/chlorination competition experiments using a β-keto ester substrate and a [Ti(TADDOLato)] catalyst, Selectfluor™ demonstrated a reaction rate over 100 times faster than this compound []. This difference in reactivity can be attributed to the structural differences between the two reagents, particularly the electron-withdrawing nature of the substituents on the nitrogen atom of the diazoniabicyclo[2.2.2]octane ring in Selectfluor™, which enhances its electrophilicity and thus, its fluorinating power.

Q2: Does this compound demonstrate any regioselectivity when used as a fluorinating reagent?

A2: While the provided research doesn't directly compare the regioselectivity of this compound to other reagents, it highlights that the reagent exclusively targets the aromatic ring in reactions with diphenylmethane []. This contrasts with caesium fluoroxysulfate (CFS), which can also react with the central carbon of diphenylmethane, leading to the formation of benzophenone and fluorodiphenylmethane []. This suggests that the choice of fluorinating reagent, including this compound, can significantly impact reaction selectivity and product distribution.

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